

A Technical Guide to the Synthesis and Preclinical Development of Durlobactam

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Compound of Interest

Compound Name: *Durlobactam*

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This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical development of **durlobactam** (formerly ETX2514), a novel broad-spectrum diazabicyclooctane (DBO) β -lactamase inhibitor. Developed to be co-administered with sulbactam, **durlobactam** addresses the critical unmet medical need for treating infections caused by multidrug-resistant (MDR) *Acinetobacter baumannii-calcoaceticus* (ABC) complex, including carbapenem-resistant strains.

Chemical Synthesis of Durlobactam

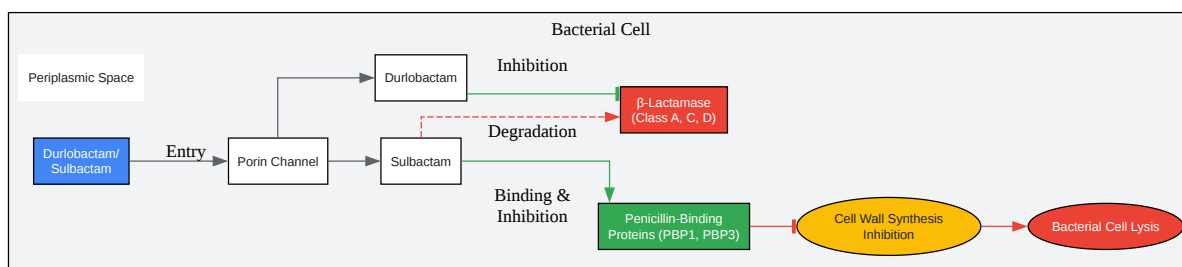
Durlobactam, chemically known as [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate, is synthesized through a multi-step process. [1] A key intermediate in this synthesis is the hydroxyurea 6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylic acid amide.[1]

The synthesis involves an aza-Diels-Alder reaction, followed by several protection and deprotection steps.[1] A recent patent describes an optimized process that utilizes a tributylammonium salt as a stable intermediate to simplify purification and improve yield.[2] This improved method also replaces tetrahydrofuran (THF) with the less toxic ethyl acetate in the crystallization step.[2] The final step involves sulfation of the key intermediate to yield **durlobactam**, which is then converted to its sodium salt for pharmaceutical use.[1]

Mechanism of Action

Durlobactam is a potent inhibitor of Ambler class A, C, and D serine β -lactamases.[3][4][5] Its primary function is to protect sulbactam from degradation by these enzymes, thereby restoring sulbactam's intrinsic bactericidal activity against *A. baumannii*. [6][7][8] Sulbactam itself inhibits penicillin-binding proteins (PBPs) 1 and 3 in *A. baumannii*, which are essential for bacterial cell wall synthesis.[6][7]

The inhibitory mechanism of **durlobactam** is a reversible carbamoylation of the active site serine of the β -lactamase enzyme.[3][9] The sulfated amine group of **durlobactam** facilitates recyclization, allowing the intact inhibitor to dissociate from one enzyme molecule and bind to another, a process known as acylation exchange.[2][3] A key feature that distinguishes **durlobactam** from other DBO inhibitors like avibactam is its potent activity against class D carbapenemases of the OXA family, which are prevalent in *A. baumannii*. [3][8][9] **Durlobactam** does not inhibit class B metallo- β -lactamases.[3][9]



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Figure 1: Mechanism of action of the sulbactam-**durlobactam** combination.

Preclinical Development

In Vitro Activity

The combination of sulbactam-**durlobactam** has demonstrated potent in vitro activity against a large collection of recent global clinical isolates of the ABC complex. The addition of **durlobactam** significantly lowers the minimum inhibitory concentrations (MICs) of sulbactam.

Organism/Resistance Profile	Number of Isolates	Sulbactam MIC90 (µg/mL)	Sulbactam-Durlobactam MIC90 (µg/mL)	Reference
Global A. baumannii	4,038	64	2	[10]
Carbapenem-nonsusceptible A. baumannii	-	>64	4	[8]
Colistin-resistant A. baumannii	-	>64	4	[8]
Extensively drug-resistant (XDR) A. baumannii	-	>64	4	[8]

Table 1: Summary of in vitro activity of sulbactam-**durlobactam** against A. baumannii-calcoaceticus complex.

In Vivo Efficacy

The in vivo efficacy of sulbactam-**durlobactam** has been demonstrated in various murine infection models, including thigh and lung infection models, against MDR A. baumannii clinical isolates.

Model	Key Findings	Reference
Murine Thigh Infection Model	Showed a dose-dependent reduction in <i>A. baumannii</i> counts.[11] A 1-log ₁₀ CFU/g reduction was achieved when sulbactam %T>MIC exceeded 50% and durlobactam AUC/MIC was ~10.[12][13]	[11][12][13]
Murine Lung Infection Model	Demonstrated a dose-dependent reduction in <i>A. baumannii</i> counts.[11] Bactericidal activity (>1-log kill) was achieved when sulbactam concentrations exceeded the combination MIC.[11] A 1-log ₁₀ CFU/g reduction was achieved with similar PK/PD targets as the thigh model.[13]	[11][13]

Table 2: Summary of in vivo efficacy studies of sulbactam-**durlobactam**.

Pharmacokinetics and Pharmacodynamics

Preclinical and Phase 1 studies in healthy subjects have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of **durlobactam**.

Parameter	Value (Human Data)	Reference
Half-life (t _{1/2})	~1.8 - 2.52 hours	[11][14][15]
Volume of Distribution (V _{dss})	30.3 - 31.6 L	[11][14]
Clearance	9.96 - 10.3 L/h	[11][14]
Protein Binding	10%	[14]
Primary Route of Elimination	Renal Excretion (~78% unchanged)	[11][14][15]
Epithelial Lining Fluid (ELF) to Plasma Ratio (AUC ₀₋₆)	0.37	[11]

Table 3: Summary of human pharmacokinetic parameters for **durlobactam**.

The key pharmacodynamic indices associated with the efficacy of the combination have been identified as the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) for sulbactam, and the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC) for **durlobactam**.^{[10][12][13]} In vivo studies suggest that a sulbactam %fT>MIC greater than 50% and a **durlobactam** fAUC/MIC of approximately 10 are required for a 1-log₁₀ reduction in bacterial burden.^{[12][13]}

Safety Pharmacology and Toxicology

Preclinical safety studies demonstrated that the sulbactam-**durlobactam** combination was well-tolerated before advancing to clinical trials.^[3] Phase 1 studies in healthy human subjects confirmed that **durlobactam**, administered alone or in combination with sulbactam, was generally safe and well-tolerated.^{[5][16]} The safety profile is consistent with the pharmacologic class of β -lactam/ β -lactamase inhibitors.^{[17][18]} No significant drug-drug interactions were identified between **durlobactam** and sulbactam.^{[4][5]}

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Methodology:

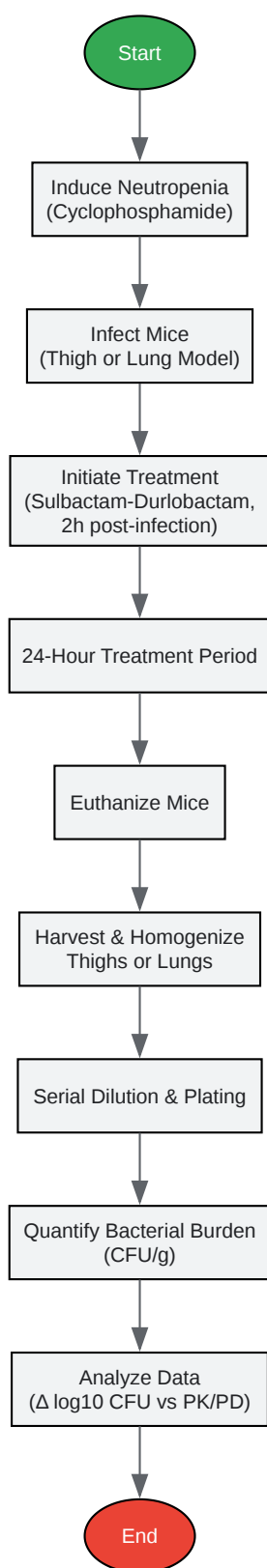
- Preparation of Media: MIC testing is performed using cation-adjusted Mueller-Hinton broth (CAMHB) according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
- Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. The suspension is then diluted to achieve a final inoculum of approximately 5×10^5 CFU/mL in the test wells.
- Drug Dilution: Serial two-fold dilutions of sulbactam are prepared in CAMHB. For combination testing, **durlobactam** is added to the media at a fixed concentration (typically 4 µg/mL).
- Incubation: The inoculated microtiter plates are incubated at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Murine Thigh and Lung Infection Models

Methodology:

- Animal Model: Female Swiss Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.
- Infection:
 - Thigh Model: Mice are inoculated via intramuscular injection into the posterior thigh with a bacterial suspension of a specific *A. baumannii* strain (e.g., 10^6-10^7 CFU/mouse).
 - Lung Model: Mice are infected via intranasal or intratracheal instillation of a bacterial suspension to establish a pulmonary infection.
- Treatment: Treatment with sulbactam and **durlobactam** (often at a 4:1 or similar dose ratio) is initiated 2 hours post-infection.^[19] The drugs are typically administered subcutaneously or intravenously at various dosing regimens (e.g., every 3 or 6 hours) for 24 hours.^[19]

- **Efficacy Assessment:** At 24 hours post-treatment initiation, mice are euthanized. The infected thighs or lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial burden (CFU/g of tissue).
- **Data Analysis:** The change in bacterial burden (\log_{10} CFU/g) over the 24-hour period is calculated relative to the bacterial count at the start of therapy.
Pharmacokinetic/pharmacodynamic relationships are analyzed by correlating drug exposure parameters (e.g., %fT>MIC, fAUC/MIC) with the observed antibacterial effect.



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Figure 2: General workflow for in vivo efficacy testing in murine infection models.

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